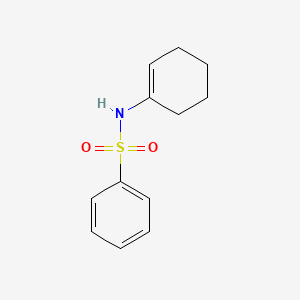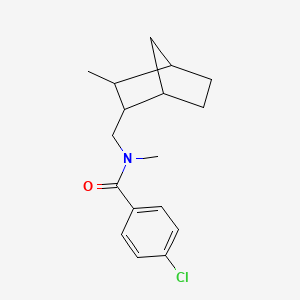
p-Chloro-N-methyl-N-(3-methyl-2-norbornylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methyl group, and a norbornyl group attached to the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide typically involves the reaction of p-chlorobenzoyl chloride with N-methyl-N-[(3-methyl-2-norbornyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the chloro group or the methyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may target the carbonyl group in the benzamide structure. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chloro group in the compound can be substituted by other nucleophiles such as amines or thiols. This reaction is often facilitated by the use of catalysts or under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide involves its interaction with specific molecular targets. The chloro group and the benzamide structure allow the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
p-Chloro-N-methylbenzamide: Lacks the norbornyl group, resulting in different chemical and biological properties.
N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide: Lacks the chloro group, affecting its reactivity and interactions.
p-Chloro-N-[(3-methyl-2-norbornyl)methyl]benzamide: Lacks the methyl group on the nitrogen, altering its chemical behavior.
Uniqueness: The presence of the chloro group, methyl group, and norbornyl group in p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide gives it unique chemical properties and reactivity
特性
CAS番号 |
28939-38-0 |
|---|---|
分子式 |
C17H22ClNO |
分子量 |
291.8 g/mol |
IUPAC名 |
4-chloro-N-methyl-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]benzamide |
InChI |
InChI=1S/C17H22ClNO/c1-11-13-3-4-14(9-13)16(11)10-19(2)17(20)12-5-7-15(18)8-6-12/h5-8,11,13-14,16H,3-4,9-10H2,1-2H3 |
InChIキー |
NKZRCGZWUIDYCM-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCC(C2)C1CN(C)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


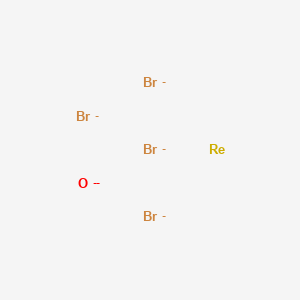
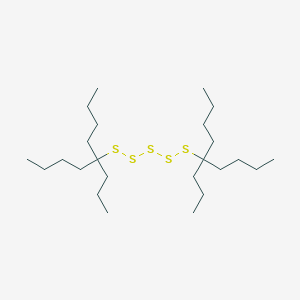
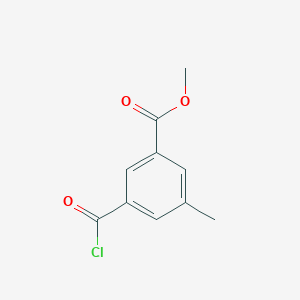
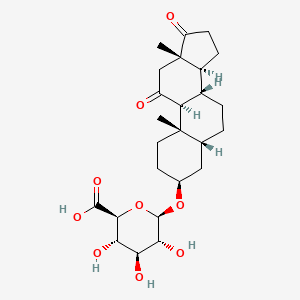

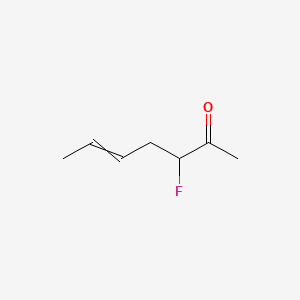
![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)

![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)
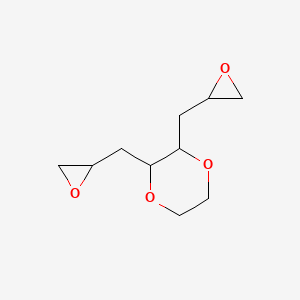
![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)
